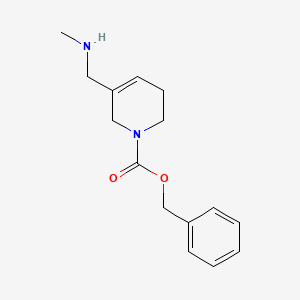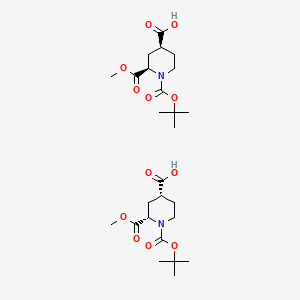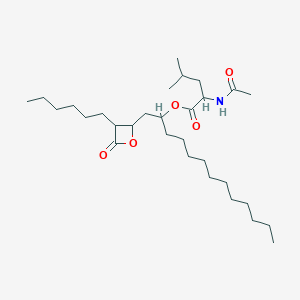
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat (Orlistat Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is a chemical impurity related to Orlistat, a well-known drug used for weight loss. Orlistat works by inhibiting pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. The impurity, N-Desformyl N-Acetyl (S,S,R,S)-Orlistat, may arise during the synthesis or degradation of Orlistat and can have implications for the drug’s purity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat typically involves the modification of the Orlistat molecule. This can be achieved through various chemical reactions, including acetylation and de-formylation. The specific reaction conditions, such as temperature, solvents, and catalysts, will depend on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat may involve large-scale chemical reactors and continuous monitoring of reaction parameters. The process must comply with regulatory standards to ensure the impurity levels are within acceptable limits.
Chemical Reactions Analysis
Types of Reactions
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat has various applications in scientific research, including:
Chemistry: Studying the stability and degradation pathways of Orlistat.
Biology: Investigating the biological activity and potential side effects of Orlistat impurities.
Medicine: Assessing the impact of impurities on the efficacy and safety of Orlistat.
Industry: Ensuring the quality control of Orlistat production.
Mechanism of Action
The mechanism of action of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is related to its structural similarity to Orlistat. It may interact with the same molecular targets, such as pancreatic lipase, but with different efficacy. The pathways involved may include inhibition of enzyme activity and alteration of lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Orlistat: The parent compound, used for weight loss.
Other Impurities: Various other impurities that may arise during the synthesis of Orlistat.
Uniqueness
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is unique due to its specific structural modifications, which may affect its chemical and biological properties. Comparing it with other impurities can provide insights into the overall quality and stability of Orlistat.
Properties
Molecular Formula |
C30H55NO5 |
|---|---|
Molecular Weight |
509.8 g/mol |
IUPAC Name |
1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C30H55NO5/c1-6-8-10-12-13-14-15-16-17-19-25(35-30(34)27(21-23(3)4)31-24(5)32)22-28-26(29(33)36-28)20-18-11-9-7-2/h23,25-28H,6-22H2,1-5H3,(H,31,32) |
InChI Key |
WENJWPDXCKEUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


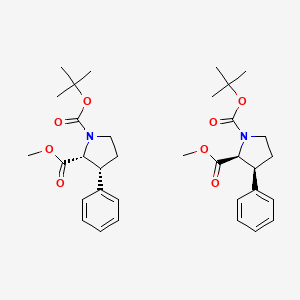

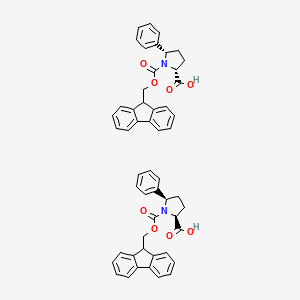
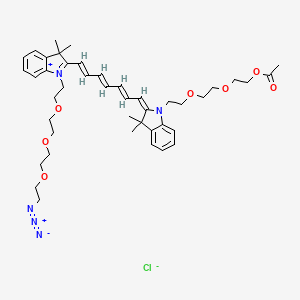
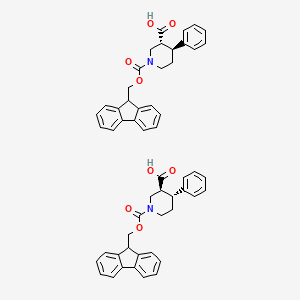
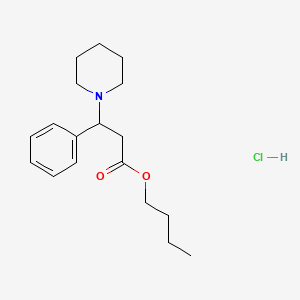
![7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12296708.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12296719.png)
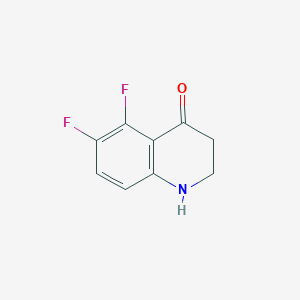
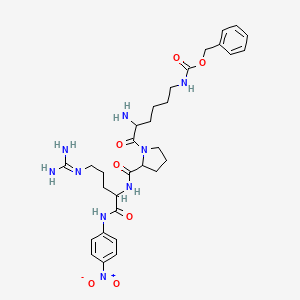
![17-Ethyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one](/img/structure/B12296747.png)
